Isoxazole, 5-phenyl-3-(trifluoromethyl)-
Description
Significance of the Isoxazole (B147169) Heterocycle in Modern Organic and Medicinal Chemistry
Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. igi-global.comrsc.orgresearchgate.net This diverse bioactivity has made the isoxazole scaffold a privileged structure in drug discovery, with numerous isoxazole-containing compounds advancing through clinical trials and reaching the market. bohrium.comwikipedia.org The isoxazole ring is found in a number of drugs, such as the COX-2 inhibitor valdecoxib (B1682126) and the antibiotic cloxacillin. wikipedia.org Furthermore, the isoxazole ring is a valuable synthetic intermediate, as the weak N-O bond can be cleaved under certain conditions, allowing for further molecular transformations. nih.govwikipedia.org
Role of Trifluoromethylation in Modulating Molecular Properties for Research Applications
The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful strategy in modern chemical research, particularly in the fields of medicinal and materials chemistry. mdpi.comhovione.com This is due to the unique and potent effects that trifluoromethylation has on a molecule's physicochemical properties. mdpi.comnih.gov The -CF3 group is highly electronegative, often compared to that of chlorine, which significantly alters the electronic nature of the molecule. nih.govwikipedia.org This strong electron-withdrawing effect can influence the acidity or basicity of nearby functional groups and modulate the reactivity of aromatic rings. mdpi.comwikipedia.org
One of the most significant impacts of trifluoromethylation is the enhancement of metabolic stability. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation, a common pathway for drug degradation in the body. mdpi.com This increased stability often leads to a longer biological half-life for the compound. mdpi.com
Furthermore, the trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. mdpi.comnih.govnih.gov While larger than a methyl group, the -CF3 group is sterically similar to a chlorine atom, allowing it to act as a bioisostere for these groups, enabling chemists to fine-tune the size and shape of a molecule to optimize its interaction with a biological target. mdpi.comwikipedia.org
The strategic incorporation of trifluoromethyl groups is a key tactic in the design of new pharmaceuticals and agrochemicals, with many successful drugs, such as fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex), featuring this important functional group. wikipedia.org
Overview of Current Research Trajectories for 5-phenyl-3-(trifluoromethyl)isoxazole and Related Analogues
The convergence of the isoxazole heterocycle and the trifluoromethyl group in 5-phenyl-3-(trifluoromethyl)isoxazole has spurred significant research interest. Scientists are actively exploring the synthesis and reactivity of this compound and its derivatives. researchgate.netelsevierpure.comresearchgate.net Research has focused on developing efficient and regioselective synthetic methods to access this specific isomer. For instance, the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one (B8805430) with hydroxylamine (B1172632) has been reported as a route to synthesize 5-phenyl-3-(trifluoromethyl)isoxazole. researchgate.netelsevierpure.com
Investigations into the biological activities of 5-phenyl-3-(trifluoromethyl)isoxazole and its analogues are a major focus. Studies have shown that the presence of a trifluoromethyl group on the isoxazole ring can enhance cytotoxic activity against various cancer cell lines. nih.gov The substitution pattern on the phenyl ring and the isoxazole core is being systematically varied to establish structure-activity relationships (SAR) and optimize biological potency. For example, the introduction of electron-withdrawing groups like fluorine or a trifluoromethyl group on the phenyl ring of isoxazole derivatives has been shown to promote cytotoxicity. nih.gov
Furthermore, research is exploring the utility of 5-phenyl-3-(trifluoromethyl)isoxazole as a building block for the synthesis of more complex molecules. The reactivity of the isoxazole ring and the trifluoromethyl group allows for a range of chemical transformations, providing access to novel chemical entities with potential applications in various fields of chemical research.
Below is a table summarizing some of the key properties and research areas related to trifluoromethylated isoxazoles.
| Feature | Description | Key Research Findings |
| Synthesis | Various methods have been developed for the synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole, often involving the reaction of a trifluoromethylated precursor with a hydroxylamine derivative. researchgate.netelsevierpure.com | Regioselective synthesis is a key challenge, with specific reaction conditions favoring the formation of the desired isomer. researchgate.net |
| Biological Activity | The presence of the trifluoromethyl group often enhances the biological activity of isoxazole-containing compounds. nih.gov | Derivatives have shown promising results as anticancer agents, with the trifluoromethyl group contributing to increased potency. nih.gov |
| Structure-Activity Relationships (SAR) | Research is ongoing to understand how modifications to the phenyl and isoxazole rings affect biological activity. nih.gov | Electron-withdrawing substituents on the phenyl ring have been shown to be beneficial for cytotoxic activity. nih.gov |
| Chemical Reactivity | The isoxazole ring can undergo various transformations, including ring-opening reactions, providing a platform for further synthetic modifications. nih.govwikipedia.org | The trifluoromethyl group is generally stable to many reaction conditions, allowing for selective manipulation of other parts of the molecule. mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62847-45-4 |
|---|---|
Molecular Formula |
C10H6F3NO |
Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-phenyl-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-6-8(15-14-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
UQLBVBMSKKAGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Phenyl 3 Trifluoromethyl Isoxazole and Its Analogues
Regioselective and Stereoselective Synthetic Approaches to the Isoxazole (B147169) Core
The precise control of substituent placement on the isoxazole ring, known as regioselectivity, is a paramount challenge in the synthesis of asymmetrically substituted isoxazoles like 5-phenyl-3-(trifluoromethyl)isoxazole. Chemists have developed several powerful strategies to overcome the formation of undesired regioisomeric mixtures.
1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes)
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is the most direct and widely employed method for constructing the isoxazole ring. rsc.org This reaction's regioselectivity is governed by both steric and electronic factors of the reactants. Generally, the reaction of a nitrile oxide with a terminal alkyne yields a 3,5-disubstituted isoxazole. rsc.org
Key to this process is the generation of the unstable nitrile oxide intermediate, which is typically done in situ to prevent its dimerization into a furoxan. rsc.orgnih.gov Various methods have been established for this purpose:
Dehydrohalogenation of Hydroximoyl Halides: This classic method uses a base to eliminate a hydrogen halide from a hydroximoyl chloride or bromide. nih.gov
Oxidation of Aldoximes: A range of oxidants can convert aldoximes to nitrile oxides. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and phenyliodine bis(trifluoroacetate) (PIFA), have proven effective, leading to high yields and complete regioselectivity for 3,5-disubstituted isoxazoles under mild conditions. rsc.orgrsc.org Other oxidants like Oxone, combined with mechanochemical ball-milling techniques, offer an environmentally friendly, solvent-free alternative. tandfonline.com
Dehydration of Primary Nitro Compounds: Primary nitroalkanes can be dehydrated to form nitrile oxides, a reaction that can be catalyzed by bases. unifi.it
While traditional thermal cycloadditions can suffer from low yields and poor selectivity, modern advancements have greatly improved this reaction. rsc.org For instance, metal-free, one-pot cycloadditions using halogenoximes and CF3-substituted alkenes have been developed to produce 5-trifluoromethylisoxazoles with high regioselectivity and yields, even on a large scale. nih.govacs.org Water-assisted cycloadditions have also been shown to proceed efficiently under mild acidic conditions without the need for catalysts. nih.gov
Table 1: Methodologies for 1,3-Dipolar Cycloaddition in Isoxazole Synthesis
| Nitrile Oxide Source | Dipolarophile | Conditions | Key Features | Citations |
| Aldoximes | Terminal Alkynes | Hypervalent Iodine (PIFA) | High yield, complete regioselectivity for 3,5-isomers. | rsc.orgrsc.org |
| Halogenoximes | CF3-substituted Alkenes | Metal-free, one-pot | Good to excellent yields, scalable up to 130g. | nih.govacs.org |
| Aldoximes | Alkynes | Oxone, NaCl, Na2CO3, Ball-milling | Solvent-free, environmentally friendly, short reaction time. | tandfonline.com |
| Hydroximoyl Halides | Alkynes/Alkenes | Water-assisted, mild acidic pH | Catalyst-free, excellent stereoselectivity. | nih.gov |
| Aldoximes | Alkynes | tert-Butyl nitrite (B80452) (t-BuONO) | Efficient one-pot synthesis of 3,5-disubstituted isoxazoles. | organic-chemistry.org |
Dehydrative Cyclization and Related Ring Formation Strategies
An alternative and classical route to the isoxazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632), often referred to as the Claisen isoxazole synthesis. nih.gov This method's primary drawback is the potential formation of regioisomeric mixtures, especially with unsymmetrical dicarbonyls. nih.gov
However, by carefully selecting the substrate and reaction conditions, regiochemical control can be achieved. For example, the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine initially forms a 5-hydroxy-4,5-dihydroisoxazole intermediate. researchgate.netelsevierpure.com A subsequent dehydration step yields the desired 3-phenyl-5-(trifluoromethyl)isoxazole. researchgate.netelsevierpure.com This two-step sequence allows for a defined regiochemical outcome.
Modern variations aim to improve the practicality and environmental impact of these cyclizations. Triflic acid (TfOH) has been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form oxazolines, a related five-membered heterocycle, generating only water as a byproduct. nih.govmdpi.com Such strategies highlight the ongoing efforts to develop more efficient and atom-economical ring-formation reactions. mdpi.com
Tandem Reactions and Cascade Cyclizations
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach to complex molecules. researchgate.net Several such strategies have been developed for isoxazole synthesis.
One notable example is a metal-free, cascade reaction for synthesizing 4-(trifluoromethyl)isoxazoles. This process involves the reaction of α,β-unsaturated carbonyl compounds with sodium triflinate (CF3SO2Na) and tert-butyl nitrite (tBuONO). The reaction proceeds via a sequence of trifluoromethyloximation, cyclization, and elimination, demonstrating excellent regio- and stereoselectivity. organic-chemistry.orgorganic-chemistry.org
Another approach involves a tandem synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes under base-free conditions, which cleverly circumvents the challenges associated with traditional 1,3-dipolar cycloadditions. organic-chemistry.orgacs.org These multicomponent reactions are prized for their operational simplicity and for reducing reaction times and waste. researchgate.net
Incorporation of the Trifluoromethyl Group
The trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com Its incorporation into the isoxazole scaffold can be achieved through two main strategies: direct trifluoromethylation of a pre-formed ring or by using starting materials that already contain the CF3 moiety.
Direct Trifluoromethylation Methods
Directly adding a CF3 group to an existing isoxazole ring is a powerful but challenging transformation. The isoxazole ring itself is relatively electron-deficient, making it resistant to certain reactions. However, activating groups can facilitate this process. For instance, the trifluoromethylation at the 5-position of isoxazoles can be achieved via nucleophilic addition using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3). nih.gov This transformation is enabled by placing an activating group, such as a nitro or triflyl group, at the 4-position of the isoxazole. nih.gov
Recently, novel metal-free methods have emerged for the direct synthesis of 4-(trifluoromethyl)isoxazoles. One such strategy utilizes CF3SO2Na as the source of the CF3 group in a reaction with chalcones, where tert-butyl nitrite acts as both an oxidant and the source of the nitrogen and oxygen atoms for the ring. nih.govrsc.org This approach avoids the limitations of previous methods and provides access to a synthetically challenging class of molecules. nih.gov
Utilization of Trifluoromethyl-Containing Building Blocks
The most common and often more regioselective method for synthesizing 5-phenyl-3-(trifluoromethyl)isoxazole involves the use of building blocks that already contain the trifluoromethyl group. This strategy embeds the CF3 group in one of the reactants, ensuring its position in the final product.
A direct synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole has been reported through the reaction of 3-chloro-1-phenyl-4,4,4-trifluorobut-2-en-1-one with sodium azide (B81097). researchgate.netelsevierpure.comresearchgate.net An alternative, though regioisomeric, synthesis involves reacting 1,1,1-trifluoro-4-phenylbut-3-yn-2-one (B8805430) with hydroxylamine. researchgate.netelsevierpure.comresearchgate.net
The 1,3-dipolar cycloaddition approach is also highly amenable to this strategy. The reaction between CF3-substituted alkenes and in situ generated nitrile oxides is a robust method for preparing 5-(trifluoromethyl)isoxazoles. nih.govacs.org Similarly, trifluoromethylated 1,3-diketones, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, can be used in cycloadditions with hydroximoyl chlorides to yield trifluoromethyl-substituted isoxazoles. nih.gov Other specialized building blocks include vinyl azides, which react with trifluoroacetic anhydride (B1165640), and (trifluoromethyl)diazomethane, used in cycloadditions with nitrosoarenes and alkenes. rsc.orgnih.gov
Table 2: Examples of Trifluoromethyl-Containing Building Blocks for Isoxazole Synthesis
| Building Block | Co-reactant(s) | Resulting Isoxazole Type | Citations |
| 3-Chloro-1-phenyl-4,4,4-trifluorobut-2-en-1-one | Sodium Azide | 5-Phenyl-3-(trifluoromethyl)isoxazole | researchgate.netelsevierpure.comresearchgate.net |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydroxylamine | 3-Phenyl-5-(trifluoromethyl)isoxazole (via dehydration) | researchgate.netelsevierpure.com |
| CF3-substituted Alkenes | Halogenoximes (Nitrile Oxide Precursor) | 5-(Trifluoromethyl)isoxazoles | nih.govacs.org |
| Vinyl Azides | Trifluoroacetic Anhydride | 5-(Trifluoromethyl)isoxazoles | rsc.org |
| (Trifluoromethyl)diazomethane | Nitrosoarenes, Alkenes | Trifluoromethylated Isoxazolidines | nih.govnih.gov |
Post-Synthetic Functionalization and Derivatization of 5-phenyl-3-(trifluoromethyl)isoxazole
The reactivity of 5-phenyl-3-(trifluoromethyl)isoxazole is characterized by the interplay of its two key structural motifs: the phenyl ring and the isoxazole core. The presence of the electron-withdrawing 3-(trifluoromethyl)isoxazol-5-yl substituent significantly influences the chemical behavior of the phenyl group, while the isoxazole ring itself can undergo a variety of transformations.
Electrophilic and Nucleophilic Substitutions on the Phenyl Moiety
The substitution pattern on the phenyl ring of 5-phenyl-3-(trifluoromethyl)isoxazole is dictated by the electronic properties of the 3-(trifluoromethyl)isoxazol-5-yl group. This substituent acts as a strong deactivating group, making electrophilic aromatic substitution reactions more challenging compared to benzene.
The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. vaia.com This deactivating nature is further compounded by the electron-withdrawing character of the isoxazole ring itself. Consequently, the phenyl ring in 5-phenyl-3-(trifluoromethyl)isoxazole is significantly less susceptible to electrophilic attack.
When electrophilic substitution does occur, the 3-(trifluoromethyl)isoxazol-5-yl group directs incoming electrophiles primarily to the meta position. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. vaia.comorganicchemistrytutor.comyoutube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-phenyl-3-(trifluoromethyl)isoxazole
| Reaction Type | Reagents | Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-(3-Nitrophenyl)-3-(trifluoromethyl)isoxazole |
| Halogenation | X₂/FeX₃ (X = Br, Cl) | 5-(3-Halophenyl)-3-(trifluoromethyl)isoxazole |
| Sulfonation | Fuming H₂SO₄ | 5-(3-Sulfophenyl)-3-(trifluoromethyl)isoxazole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction is generally difficult |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | Reaction is generally difficult |
In contrast to electrophilic substitution, the electron-deficient nature of the aromatic ring in 5-phenyl-3-(trifluoromethyl)isoxazole, especially when further activated by other electron-withdrawing groups, could potentially facilitate nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.commasterorganicchemistry.com For an SNAr reaction to proceed, a good leaving group (such as a halide) must be present on the phenyl ring, and the ring must be highly activated by strong electron-withdrawing groups. libretexts.orglibretexts.org The presence of the 3-(trifluoromethyl)isoxazol-5-yl group contributes to this activation.
Modifications and Reactions at the Isoxazole Ring System
The isoxazole ring of 5-phenyl-3-(trifluoromethyl)isoxazole is also a site for various chemical transformations, including photochemical reactions, ring-opening, and cycloadditions.
A notable reaction of 5-phenyl-3-(trifluoromethyl)isoxazole is its photochemical rearrangement. researchgate.net Irradiation of this compound in acetonitrile (B52724) can lead to a phototransposition, yielding 5-phenyl-2-(trifluoromethyl)oxazole. This transformation involves a rearrangement of the atoms within the heterocyclic ring system.
Furthermore, when the irradiation is carried out in the presence of methanol, the reaction pathway changes. Instead of the oxazole (B20620), a mixture of (E)- and (Z)-2-methoxy-2-(trifluoromethyl)-3-benzoylaziridines is formed. researchgate.net This indicates that the solvent can participate in the reaction, leading to the formation of a different heterocyclic system.
Table 2: Photochemical Reactions of 5-phenyl-3-(trifluoromethyl)isoxazole
| Reaction Conditions | Product(s) |
| Irradiation in Acetonitrile | 5-Phenyl-2-(trifluoromethyl)oxazole |
| Irradiation in Methanol | (E)- and (Z)-2-Methoxy-2-(trifluoromethyl)-3-benzoylaziridines |
The isoxazole ring, being a five-membered heterocycle, can also undergo ring-opening reactions under various conditions, such as reduction. researchgate.net Catalytic hydrogenation, for instance, can lead to the cleavage of the N-O bond, resulting in the formation of β-enaminones or other acyclic products, depending on the reaction conditions and the nature of the substituents. While specific examples for the reduction of 5-phenyl-3-(trifluoromethyl)isoxazole are not extensively documented, this reactivity pattern is a general feature of the isoxazole scaffold.
Additionally, isoxazoles can participate in cycloaddition reactions, although these are less common than for other heterocycles. nih.govolemiss.edu The stability of the aromatic isoxazole ring makes it less prone to act as a diene or dienophile in typical Diels-Alder reactions. However, under specific conditions or with highly reactive partners, such transformations might be possible.
Chemical Reactivity and Mechanistic Investigations of 5 Phenyl 3 Trifluoromethyl Isoxazole
Reactivity of the Isoxazole (B147169) Ring System
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is an aromatic system, which imparts a degree of stability. researchgate.net However, the inherent strain of the five-membered ring and the weak N-O bond make it susceptible to a variety of ring-opening and rearrangement reactions, particularly under photochemical or thermal conditions. The substitution pattern on the ring significantly influences its reactivity profile.
Photo-induced reactions represent a significant aspect of isoxazole chemistry. Irradiation of 5-phenyl-3-(trifluoromethyl)isoxazole with UV light can induce cleavage of the weak N-O bond, a common photochemical pathway for isoxazoles. nih.gov This homolytic cleavage leads to the formation of a diradical intermediate, which can then undergo a series of rearrangements.
Specifically, the irradiation of 5-phenyl-3-(trifluoromethyl)isoxazole in acetonitrile (B52724) has been shown to result in a phototransposition, yielding 5-phenyl-2-(trifluoromethyl)oxazole. nih.gov This transformation is believed to proceed through an acyl azirine intermediate, a hallmark of isoxazole photochemistry. nih.gov However, the reaction environment can influence the product distribution. When the irradiation is carried out in methanol, the yield of the oxazole (B20620) product is substantially decreased, and a mixture of (E)- and (Z)-2-methoxy-2-(trifluoromethyl)-3-benzoylaziridines is formed instead. nih.gov This suggests that the solvent can intercept the reactive intermediates formed during the photoreaction.
Computational studies on unsubstituted isoxazole have shown that upon photoexcitation, ring-opening via N-O bond cleavage can occur on an ultrafast timescale, within approximately 45 femtoseconds. dalalinstitute.com This process is driven by the presence of a dissociative πσ* state, which provides a barrier-free pathway for ring opening. While this study was on the parent isoxazole, it provides a fundamental framework for understanding the initial steps of the photochemical reactions of its substituted derivatives like 5-phenyl-3-(trifluoromethyl)isoxazole.
A proposed general mechanism for the photochemical rearrangement of isoxazoles to oxazoles involves the initial N-O bond cleavage to form a vinyl-substituted nitrile ylide, which then undergoes cyclization to an oxaziridine-like intermediate, followed by rearrangement to the more stable oxazole.
The electron distribution within the isoxazole ring of 5-phenyl-3-(trifluoromethyl)isoxazole makes it susceptible to both nucleophilic and electrophilic attacks, although the regioselectivity of these reactions is heavily influenced by the substituents. The trifluoromethyl group at the C3 position is a strong electron-withdrawing group, which significantly deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. Conversely, the phenyl group at the C5 position is generally considered to be an electron-donating group (by resonance) which can influence the reactivity of both the isoxazole ring and the phenyl ring itself.
Nucleophilic Attack:
The isoxazole ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic attack. The most likely sites for nucleophilic attack on the isoxazole ring of 5-phenyl-3-(trifluoromethyl)isoxazole are the C4 and C5 positions. The strong electron-withdrawing nature of the trifluoromethyl group at C3 enhances the electrophilicity of the adjacent C4 carbon.
While specific studies on nucleophilic attack on 5-phenyl-3-(trifluoromethyl)isoxazole are limited, related systems provide valuable insights. For instance, in some isoxazolium salts, nucleophilic attack can lead to ring opening. The reaction of 3-aryl-5-difluoromethyl-isoxazoles with aldehydes in the presence of a strong base like LDA proceeds via nucleophilic addition from the difluoromethyl group, indicating the acidic nature of the protons on the carbon adjacent to the isoxazole ring, a result of the ring's electron-withdrawing character. nih.gov
Electrophilic Attack:
Electrophilic substitution on the isoxazole ring itself is generally difficult due to its π-deficient nature, which is further exacerbated by the presence of the trifluoromethyl group. researchgate.net Therefore, electrophilic attack is more likely to occur on the more electron-rich phenyl ring at the 5-position. The isoxazole ring acts as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl ring. The outcome of such reactions would be a competition between the directing effects of the isoxazole ring and any other substituents on the phenyl ring.
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry and its presence at the 3-position of the isoxazole ring has a profound impact on the reactivity of 5-phenyl-3-(trifluoromethyl)isoxazole.
The strong inductive effect (-I) of the trifluoromethyl group significantly reduces the electron density of the isoxazole ring. This has several important consequences:
Increased Acidity of Ring Protons: The electron-withdrawing nature of the CF3 group increases the acidity of the C4-H proton of the isoxazole ring, making it more susceptible to deprotonation by a strong base.
Activation towards Nucleophilic Attack: The decreased electron density makes the isoxazole ring more electrophilic and thus more reactive towards nucleophiles.
Deactivation towards Electrophilic Attack: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution.
Influence on the Phenyl Group: The electron-withdrawing effect of the 3-(trifluoromethyl)isoxazolyl group is transmitted to the 5-phenyl substituent, deactivating it towards electrophilic attack and influencing the regioselectivity of such reactions.
Studies on related trifluoromethyl-substituted heterocycles have consistently shown that the CF3 group enhances the electrophilic character of adjacent functional groups. researchgate.net
The trifluoromethyl group is relatively bulky, and its steric hindrance can play a crucial role in determining the regioselectivity and diastereoselectivity of reactions involving 5-phenyl-3-(trifluoromethyl)isoxazole.
In cycloaddition reactions leading to the formation of isoxazoles, the regioselectivity is often governed by a combination of electronic and steric factors. For example, in the synthesis of 5-(trifluoromethyl)isoxazoles from functionalized halogenoximes and CF3-substituted alkenes, the regioselectivity is explained by the unfavorable steric repulsion in the transition state that would lead to the other regioisomer. orientjchem.org
While specific studies on the diastereoselectivity of reactions at a chiral center adjacent to the 5-phenyl-3-(trifluoromethyl)isoxazole moiety are not available, it can be inferred that the bulky CF3 group would exert a significant directing effect, favoring the approach of reagents from the less hindered face of the molecule.
Kinetic and Thermodynamic Studies of Transformations Involving 5-phenyl-3-(trifluoromethyl)isoxazole
Quantitative kinetic and thermodynamic data for the reactions of 5-phenyl-3-(trifluoromethyl)isoxazole are scarce in the literature. However, computational studies on related systems can provide valuable estimates of activation energies and reaction thermodynamics.
For instance, DFT calculations on the [3+2] cycloaddition reaction to form 5-(trifluoromethyl)isoxazoles have estimated the activation energies (ΔG‡) to be in the range of 23.0 to 25.6 kcal/mol, which is consistent with the mild reaction conditions often employed. nih.gov These studies also indicate that the formation of the 5-substituted regioisomer is both kinetically and thermodynamically favored.
In the context of photochemical rearrangements, time-resolved photoelectron spectroscopy combined with ab initio dynamics simulations on isoxazole suggests that the initial ring-opening is an extremely fast, nearly barrierless process. dalalinstitute.com While these are not specific to 5-phenyl-3-(trifluoromethyl)isoxazole, they provide a qualitative understanding of the energetics of the initial steps of its photochemical transformations.
The Hammett and Taft equations are linear free-energy relationships that can be used to quantify the electronic and steric effects of substituents on reaction rates and equilibria. orientjchem.orgwikipedia.orgpharmacy180.comwikipedia.orgwalisongo.ac.idviu.cascribd.comnumberanalytics.com Although no specific Hammett or Taft studies were found for reactions of 5-phenyl-3-(trifluoromethyl)isoxazole, such analyses on related phenylisoxazole systems could provide quantitative insights into the electronic influence of the trifluoromethyl-substituted isoxazole moiety on the reactivity of the phenyl ring.
Table 1: Calculated Activation and Reaction Gibbs Free Energies for the Cycloaddition Formation of a 5-(Trifluoromethyl)isoxazole (B40923) Derivative
| Transition State / Product | Relative Gibbs Free Energy (kcal/mol) |
| Transition State (TS1) | 29.9 |
| Transition State (TS2) | 25.6 |
| Product (Regioisomer 1) | -15.0 |
| Product (Regioisomer 2) | -20.0 |
| Data derived from computational studies on a related 5-(trifluoromethyl)isoxazole synthesis. nih.gov TS2 and Product 2 correspond to the pathway leading to the observed major regioisomer. |
Advanced Spectroscopic and Structural Elucidation of 5 Phenyl 3 Trifluoromethyl Isoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-phenyl-3-(trifluoromethyl)isoxazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the connectivity of atoms, and the electronic environment of specific functional groups. rsc.orgresearchgate.net
For 5-phenyl-3-(trifluoromethyl)isoxazole, ¹H and ¹³C NMR spectroscopy are fundamental for assigning the positions of hydrogen and carbon atoms. In a typical synthesis, the compound is characterized by a distinctive singlet in the ¹H NMR spectrum corresponding to the proton at the C4 position of the isoxazole (B147169) ring. rsc.org The aromatic protons of the phenyl group appear as a multiplet. The ¹³C NMR spectrum shows characteristic signals for the isoxazole ring carbons, the phenyl ring carbons, and the carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the fluorine atoms. rsc.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 5-phenyl-3-(trifluoromethyl)isoxazole rsc.org
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| ¹H NMR | 6.75 | s | H4 (isoxazole ring) |
| 7.62 - 7.59 | m | Phenyl H | |
| 7.72 - 7.69 | m | Phenyl H | |
| ¹³C NMR | 97.3 | q, J = 1.3 | C4 |
| 119.7 | q, J = 271.2 | CF₃ | |
| 125.1 | Phenyl C | ||
| 126.0 | Phenyl C | ||
| 127.6 | Phenyl C | ||
| 132.7 | Phenyl C | ||
| 156.3 | q, J = 38.4 | C3 | |
| 171.5 | C5 |
Data recorded in CDCl₃. Chemical shifts are referenced to TMS.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While one-dimensional NMR provides essential data, multi-dimensional techniques like COSY, HSQC, and HMBC are invaluable for unambiguously confirming the complex structure of isoxazole derivatives.
COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) coupling networks. For a derivative of 5-phenyl-3-(trifluoromethyl)isoxazole, COSY would be used to confirm the connectivity of protons within the phenyl ring, showing correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the carbon signals of the phenyl ring by linking them to their attached, pre-assigned protons. It would clearly link the C4 signal at 97.3 ppm to the H4 proton signal at 6.75 ppm. rsc.org
Fluorine-19 NMR Spectroscopy for Trifluoromethyl Group Analysis
Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is an essential tool for characterization. The ¹⁹F nucleus is 100% abundant and highly sensitive, making this technique highly informative. For 5-phenyl-3-(trifluoromethyl)isoxazole, the three equivalent fluorine atoms of the CF₃ group give rise to a sharp singlet in the ¹⁹F NMR spectrum. rsc.org
A study reports the ¹⁹F NMR signal for 5-phenyl-3-(trifluoromethyl)isoxazole at approximately -63.7 ppm (in CDCl₃, referenced to CFCl₃). rsc.orgrsc.org This characteristic chemical shift is a definitive indicator of the trifluoromethyl group attached to the isoxazole ring. The absence of coupling in the ¹⁹F spectrum confirms that there are no adjacent fluorine or hydrogen atoms. The position of this signal is sensitive to the electronic environment, providing a reliable probe for the C3 position of the isoxazole core.
X-ray Crystallography for Solid-State Structure Determination
For example, the crystal structure of 3,5-diphenyl-4-(trifluoromethyl)isoxazole has been determined, providing a model for the molecular geometry and interactions. rsc.org Similarly, structures of other phenyl-isoxazole derivatives reveal key conformational features. nih.govresearchgate.netnih.gov
Crystal Packing and Intermolecular Interactions
In the crystalline lattice, molecules of phenyl-isoxazole derivatives are held together by a network of non-covalent interactions. Analysis of analogous structures suggests that the crystal packing of 5-phenyl-3-(trifluoromethyl)isoxazole would be governed by several key interactions:
Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds are commonly observed, where hydrogen atoms from the phenyl ring interact with the oxygen and nitrogen atoms of the isoxazole ring of an adjacent molecule. nih.govresearchgate.netiucr.org The fluorine atoms of the CF₃ group can also act as weak hydrogen bond acceptors in C-H···F interactions. iucr.org
π–π Stacking: The aromatic phenyl and isoxazole rings facilitate π–π stacking interactions, which play a crucial role in stabilizing the crystal structure by linking molecules into layers or more complex three-dimensional networks. iucr.org
Halogen Bonding: The electronegative fluorine atoms of the trifluoromethyl group can participate in halogen bonding, further influencing the packing arrangement.
These interactions collectively dictate the supramolecular architecture, influencing the material's physical properties.
Conformational Analysis in Crystalline State
X-ray data allows for a detailed conformational analysis, particularly concerning the relative orientation of the ring systems. In related structures like (3-phenyl-isoxazol-5-yl)methanol and ethyl 5-phenylisoxazole-3-carboxylate, the molecule is nearly planar. nih.govresearchgate.netnih.gov
The key parameter is the dihedral angle between the plane of the phenyl ring and the plane of the isoxazole ring. In (3-phenyl-isoxazol-5-yl)methanol, this angle is 25.82°. nih.gov For 5-(3-methylphenyl)-3-phenyl-1,2-oxazole, the dihedral angles are 16.64° and 17.60° for the two phenyl rings relative to the isoxazole core. nih.gov In ethyl 5-phenylisoxazole-3-carboxylate, the phenyl and isoxazole rings are almost coplanar, with a dihedral angle of just 0.5°. researchgate.netnih.gov Based on these analogues, 5-phenyl-3-(trifluoromethyl)isoxazole is expected to adopt a largely planar conformation in the crystalline state, with a small dihedral angle between the phenyl and isoxazole rings.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. rsc.orgrsc.org
For 5-phenyl-3-(trifluoromethyl)isoxazole, the exact mass can be calculated and compared to the experimental value to confirm its chemical formula, C₁₀H₆F₃NO. A reported HRMS analysis found a mass that corresponds to this formula, confirming the successful synthesis of the target compound. rsc.org
The fragmentation of trifluoromethyl-substituted isoxazoles under electron ionization (EI) or electrospray ionization (ESI) can provide valuable structural information. While a detailed fragmentation study for this specific isomer is not available, studies on related trifluoromethyl-substituted dihydroisoxazoles suggest likely pathways. fluorine1.ru The fragmentation is expected to begin with the molecular ion [M]⁺. Key fragmentation steps would involve the cleavage of the isoxazole ring, which is the most labile part of the molecule.
A plausible fragmentation pathway for 5-phenyl-3-(trifluoromethyl)isoxazole would include:
Formation of the molecular ion [C₁₀H₆F₃NO]⁺•.
Cleavage of the N-O bond, a common starting point for isoxazole ring fragmentation.
Loss of the trifluoromethyl radical (•CF₃) or other small neutral molecules.
Formation of stable, resonance-delocalized fragment ions. A prominent fragment is often the benzoyl cation [C₆H₅CO]⁺ (m/z 105), resulting from the cleavage and rearrangement of the isoxazole ring. fluorine1.ru Another possible fragment is the phenyl cation [C₆H₅]⁺ (m/z 77).
Analyzing these characteristic fragment ions allows for the confirmation of the core structural motifs, namely the phenyl group and the trifluoromethyl-substituted heterocyclic core.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 5-phenyl-3-(trifluoromethyl)isoxazole |
| 3,5-diphenyl-4-(trifluoromethyl)isoxazole |
| (3-phenyl-isoxazol-5-yl)methanol |
| 5-(3-methylphenyl)-3-phenyl-1,2-oxazole |
| Ethyl 5-phenylisoxazole-3-carboxylate |
| Benzoyl cation |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful non-destructive tool for the characterization of molecular structures. In the context of 5-phenyl-3-(trifluoromethyl)isoxazole and its derivatives, these methods provide critical insights into the presence of key functional groups, the vibrational modes of the isoxazole scaffold, and the conformational orientation of the phenyl substituent relative to the heterocyclic ring.
Detailed vibrational analyses of 5-phenyl-3-(trifluoromethyl)isoxazole are supported by studies on structurally related compounds, which offer a basis for the assignment of characteristic spectral bands. Research on various 3,5-disubstituted isoxazoles, along with molecules containing trifluoromethyl and phenyl groups, allows for a comprehensive understanding of the vibrational landscape of the target compound.
Detailed Research Findings
The vibrational spectrum of 5-phenyl-3-(trifluoromethyl)isoxazole is a composite of the contributions from its three main structural components: the isoxazole ring, the phenyl group, and the trifluoromethyl group.
Isoxazole Ring Vibrations:
The isoxazole ring exhibits a set of characteristic vibrations. Studies on various isoxazole derivatives provide a foundation for identifying these modes. For instance, the FT-IR spectrum of isoxazole compounds shows characteristic bands for the N-O, C-N, and C-O stretching vibrations within the ring. In one study, these were observed around 1153 cm⁻¹, 1276 cm⁻¹, and 1068 cm⁻¹ respectively. esisresearch.org Theoretical and experimental studies on 5-methyl-3-phenylisoxazole-4-carboxylic acid further corroborate the assignment of isoxazole ring vibrations. nih.gov
Trifluoromethyl Group Vibrations:
The trifluoromethyl (CF₃) group is known for its strong and characteristic infrared absorptions. The C-CF₃ stretching mode is typically observed as a very strong band in the IR spectrum. esisresearch.org In substituted trifluoromethyl benzenes, this mode is found near 1332 cm⁻¹. esisresearch.org The C-F stretching vibrations of the CF₃ group are also prominent, generally appearing in the 1200-1100 cm⁻¹ region.
Phenyl Group Vibrations:
The phenyl group gives rise to several characteristic bands. These include the C-H stretching vibrations, typically found above 3000 cm⁻¹, and various C-C stretching vibrations within the aromatic ring, which appear in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations are also observed at lower wavenumbers.
Interactive Data Tables
The following tables summarize the expected and observed vibrational frequencies for 5-phenyl-3-(trifluoromethyl)isoxazole and related compounds based on available literature.
Table 1: Characteristic FT-IR Vibrational Frequencies for Key Functional Groups in 5-phenyl-3-(trifluoromethyl)isoxazole and Related Derivatives
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reported Wavenumbers (cm⁻¹) in Related Compounds | Reference |
| Phenyl C-H Stretch | 3100-3000 | ~3002 (aromatic C-H) | esisresearch.org |
| C=N Stretch (isoxazole) | 1650-1590 | - | |
| C=C Stretch (phenyl) | 1600-1450 | - | |
| C=C Stretch (isoxazole) | ~1570 | - | |
| N-O Stretch (isoxazole) | 1420-1380 | 1153 | esisresearch.org |
| C-CF₃ Stretch | ~1330 | 1332 | esisresearch.org |
| C-N Stretch (isoxazole) | ~1280 | 1276 | esisresearch.org |
| Asymmetric CF₃ Stretch | 1200-1100 | 1150 | |
| Symmetric CF₃ Stretch | 1200-1100 | 1115, 1105 | |
| C-O Stretch (isoxazole) | ~1070 | 1068 | esisresearch.org |
Table 2: Experimental FT-IR Data for a Related Isoxazole Derivative: 3-Heptyl-5-(3-methoxyphenyl)isoxazole
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2926 | C-H Stretch (aliphatic) | |
| 1601 | C=C Stretch (aromatic) | |
| 1576 | C=C/C=N Stretch | |
| 1466 | CH₂ Bend | |
| 1436 | Aromatic Skeletal Vibration | |
| 1228 | C-O-C Asymmetric Stretch | |
| 1041 | C-O-C Symmetric Stretch | |
| 779 | C-H Out-of-plane Bend | |
| 685 | Ring Puckering |
Conformational Studies
Vibrational spectroscopy can also provide insights into the conformational preferences of flexible molecules. For 5-phenyl-3-(trifluoromethyl)isoxazole, a key conformational parameter is the dihedral angle between the phenyl ring and the isoxazole ring. This angle is influenced by steric and electronic interactions between the two rings.
While specific conformational studies on 5-phenyl-3-(trifluoromethyl)isoxazole using vibrational spectroscopy are not extensively reported, computational studies on related molecules like 5-methyl-2-(p-fluorophenyl)benzoxazole have been used to predict the most stable conformation. For such molecules, a non-planar arrangement is often favored to minimize steric hindrance. The rotational barrier and the number of stable conformers can be investigated through detailed analysis of the vibrational spectra, often in combination with quantum chemical calculations.
Computational and Theoretical Investigations of 5 Phenyl 3 Trifluoromethyl Isoxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-phenyl-3-(trifluoromethyl)isoxazole. These methods model the behavior of electrons within the molecule, offering a detailed picture of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of isoxazole (B147169) derivatives. By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability.
For isoxazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been employed to analyze electronic structure and chemical reactivity descriptors. nih.gov The presence of the electron-withdrawing trifluoromethyl group and the phenyl ring in 5-phenyl-3-(trifluoromethyl)isoxazole significantly influences the electron density distribution across the isoxazole ring. This distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic regions of the molecule.
Table 1: Representative Quantum Chemical Descriptors for Isoxazole Derivatives (Hypothetical Data for Illustrative Purposes)
| Parameter | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
This table is for illustrative purposes to show the type of data generated from DFT calculations. The values are not from experimental or published computational studies on 5-phenyl-3-(trifluoromethyl)isoxazole.
Ab initio quantum chemistry methods, which are based on first principles without the use of experimental data, are valuable for predicting spectroscopic parameters. These calculations can provide theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can aid in the structural elucidation of newly synthesized compounds. rsc.org
For isoxazole derivatives, computational methods can predict 1H and 13C NMR chemical shifts. researchgate.net While specific calculated spectra for 5-phenyl-3-(trifluoromethyl)isoxazole are not documented in comprehensive studies, the methodology has been applied to similar structures, including trifluoromethylated isoxazoles. For example, in a study of 5-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)isoxazole, 1H, 13C, and 19F NMR spectra were reported, which could be compared against theoretically predicted values to confirm the structure. researchgate.net
Table 2: Predicted Spectroscopic Data for a Related Isoxazole Derivative
| Spectrum Type | Predicted Chemical Shifts (ppm) or Frequencies (cm-1) |
|---|---|
| 1H NMR | Phenyl protons: 7.5-8.0; Isoxazole proton: 6.8 |
| 13C NMR | CF3: ~120 (q); Phenyl carbons: 125-135; Isoxazole carbons: 160-170 |
| IR | C=N stretching: ~1600; C-F stretching: ~1100-1300 |
This table contains representative data for analogous compounds and is intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules over time. For a molecule like 5-phenyl-3-(trifluoromethyl)isoxazole, MD simulations can reveal the preferred orientations of the phenyl group relative to the isoxazole ring and how these conformations might influence its interactions with other molecules or biological receptors.
While specific MD studies on the conformational space of isolated 5-phenyl-3-(trifluoromethyl)isoxazole are not prevalent in the literature, MD simulations are frequently used to study the binding of isoxazole derivatives to protein active sites. researchgate.net These studies provide insights into the dynamic nature of the ligand-protein complex and can help to understand the structural basis for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies (Mechanism-Focused)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and for understanding the mechanism of action.
In a QSAR study, various molecular descriptors are calculated for a set of molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). For isoxazole derivatives, these descriptors can be derived from computational methods like DFT.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or more complex machine learning algorithms are used to build a QSAR model. Studies on isoxazole derivatives have utilized techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop 3D-QSAR models. researchgate.net
The ultimate goal of a QSAR study is to correlate the derived molecular descriptors with experimentally determined biological activity from in vitro assays. For example, the anti-cancer activity of a series of 4-(trifluoromethyl)isoxazoles has been evaluated, and in silico molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been performed to support the experimental findings. researchgate.net
These studies have highlighted the importance of the trifluoromethyl group for enhanced biological activity. researchgate.net The electronic properties conferred by the CF3 group can lead to stronger interactions with biological targets, thereby increasing efficacy. While a dedicated mechanism-focused QSAR study on 5-phenyl-3-(trifluoromethyl)isoxazole is not available, the principles have been applied to closely related isoxazole series to guide the design of more potent compounds.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 5-phenyl-3-(trifluoromethyl)isoxazole, theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational models allow for the analysis of the molecule's electronic structure and vibrational modes, which are fundamental to its spectroscopic signatures.
The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, methods like B3LYP with a 6-311++G(d,p) basis set have been shown to provide a good correlation between theoretical and experimental data for similar heterocyclic compounds. ajchem-a.com Time-dependent DFT (TD-DFT) is specifically used for predicting electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.netnih.gov
A crucial aspect of computational spectroscopic studies is the comparison of predicted data with experimental results. Experimental data for 5-phenyl-3-(trifluoromethyl)isoxazole serves as a benchmark for validating the accuracy of the computational methods used. rsc.org
Predicted ¹H NMR Spectral Data
Computational methods can predict the ¹H NMR chemical shifts by calculating the magnetic shielding of each proton. The following table shows the experimental ¹H NMR data, which would be the target values for theoretical predictions.
| Protons | Multiplicity | Chemical Shift (δ/ppm) |
| 2 H | m | 7.78-7.74 |
| 3 H | m | 7.49-7.45 |
| 1 H | s | 6.72 |
| Data recorded in CDCl₃ at 400 MHz. rsc.org |
Predicted ¹³C NMR Spectral Data
Similarly, ¹³C NMR spectra can be computationally predicted. The quartet signals observed for the trifluoromethyl carbon and the isoxazole ring carbon attached to it are characteristic features that computational models would need to accurately reproduce.
| Carbon | Multiplicity | Chemical Shift (δ/ppm) | Coupling Constant (J/Hz) |
| C | 172.6 | ||
| C | q | 156.1 | 38.2 |
| C | 131.4 | ||
| C | 129.3 | ||
| C | 126.14 | ||
| C | 126.07 | ||
| CF₃ | q | 119.9 | 271.1 |
| C | 96.8 | ||
| Data recorded in CDCl₃ at 100 MHz. rsc.org |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is particularly simple for this molecule, showing a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorines | Multiplicity | Chemical Shift (δ/ppm) |
| 3 F | s | -63.7 |
| Data recorded in CDCl₃ at 376 MHz. rsc.org |
Predicted IR Spectral Data
Computational frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. These calculations also help in the assignment of each band to specific molecular vibrations, such as stretching or bending of particular bonds. While a full predicted IR spectrum from a computational study is not available, the experimental IR data provides the key frequencies that such a study would aim to replicate.
Applications of 5 Phenyl 3 Trifluoromethyl Isoxazole in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block in Organic Synthesis
The strategic placement of functional groups in 5-phenyl-3-(trifluoromethyl)isoxazole makes it an important intermediate for the synthesis of more complex chemical structures. The isoxazole (B147169) ring itself can undergo various transformations, providing a gateway to a range of other molecular frameworks.
Precursor to Diverse Heterocyclic Systems
The 5-phenyl-3-(trifluoromethyl)isoxazole scaffold serves as a valuable precursor for the synthesis of other heterocyclic systems. A notable example is its use in the creation of fluorescent dyes. For instance, a derivative, 3-phenyl-5-(1H-pyrrol-2-yl)isoxazole, is a key component in the synthesis of a complex fluorophore, 4,4-difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene (a BODIPY dye). This synthesis involves the condensation of the isoxazole-containing pyrrole (B145914) derivative with another complex fragment, followed by oxidation and complexation with a boron source. uta.edu The resulting BODIPY dye exhibits fluorescence in the long-wave region with a high quantum yield, highlighting the role of the isoxazole derivative in constructing advanced functional materials. uta.edu
Intermediate in the Construction of Complex Organic Molecules
The reactivity of the 5-phenyl-3-(trifluoromethyl)isoxazole core allows for its incorporation into larger, more complex molecular structures. One area where this is evident is in the synthesis of hybrid molecules with potential biological activity. For example, researchers have synthesized a series of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids. nih.gov These syntheses demonstrate how the isoxazole moiety can be functionalized and linked to other pharmacologically relevant structures like chalcones. The synthetic route to 5-phenyl-3-isoxazole carboxylic acid methyl ester-linked thiourea (B124793) derivatives further illustrates the versatility of this isoxazole as a building block. mdpi.com
Applications in Ligand Design for Catalysis
The nitrogen and oxygen atoms within the isoxazole ring of 5-phenyl-3-(trifluoromethyl)isoxazole present potential coordination sites for metal ions, making it an interesting candidate for ligand design in catalysis. While direct catalytic applications of ligands derived from this specific isoxazole are still an emerging area of research, the principles of coordination chemistry with related heterocyclic compounds provide a strong basis for its potential.
Metal-Coordination Chemistry with 5-phenyl-3-(trifluoromethyl)isoxazole-derived Ligands
The design of ligands for metal-catalyzed reactions often relies on heterocyclic scaffolds that can form stable complexes with transition metals. Pyrazoles and triazoles, which are structurally related to isoxazoles, have been extensively used to create ligands for a variety of catalytic transformations. nih.gov For instance, pyrazolate anions are known to serve as useful ligands in coordination chemistry, and the attachment of fluorinated substituents can enhance properties such as thermal and oxidative stability of the resulting metal complexes. nih.gov Similarly, the nitrogen atom of the isoxazole ring in 5-phenyl-3-(trifluoromethyl)isoxazole, influenced by the electron-withdrawing trifluoromethyl group, could act as a coordination site for a metal center. The phenyl group can also be modified to introduce additional coordinating groups, leading to multidentate ligands. The synthesis of such ligands would be the first step towards exploring their coordination behavior with various metals and their subsequent application in catalysis.
Enantioselective Catalysis Utilizing Derived Ligands
The development of chiral ligands is crucial for enantioselective catalysis, a key technology for the synthesis of single-enantiomer pharmaceuticals and other fine chemicals. The 5-phenyl-3-(trifluoromethyl)isoxazole scaffold offers opportunities for the design of new chiral ligands. By introducing chiral substituents on the phenyl ring or by creating a chiral center elsewhere in the ligand structure, it is possible to generate a chiral environment around a coordinated metal atom. Although specific examples of enantioselective catalysis using ligands derived directly from 5-phenyl-3-(trifluoromethyl)isoxazole are not yet widely reported, the successful use of other chiral five-membered heterocyclic ligands in asymmetric synthesis provides a proof of principle. For example, the enantioselective synthesis of five-membered-ring atropisomers has been achieved using a chiral rhodium(III) complex. This suggests that appropriately designed chiral isoxazole-based ligands could also be effective in inducing asymmetry in catalytic reactions.
Chemical Design Principles for Agrochemicals
The inclusion of trifluoromethyl groups in heterocyclic compounds is a well-established strategy in the design of modern agrochemicals due to the enhanced metabolic stability, bioavailability, and potency that this group often imparts. The 5-phenyl-3-(trifluoromethyl)isoxazole structure embodies key features that are desirable in the development of new crop protection agents.
Structure-Activity Relationships in Pesticidal Agent Design
The design of effective pesticidal agents relies heavily on understanding the structure-activity relationships (SAR) of a chemical scaffold. For isoxazole derivatives, SAR studies guide the modification of the core structure to enhance potency and selectivity against target pests. nih.govresearchgate.net Isoxazolines, a related class of compounds, are recognized as a new class of insecticides that target the γ-aminobutyric acid (GABA) gated chloride channels. researchgate.net
While extensive SAR studies on 5-phenyl-3-(trifluoromethyl)isoxazole itself are not widely published, research on analogous series provides valuable insights. For instance, in a series of 3-halo-5-phenylisoxazoles evaluated for anthelmintic activity, a halogen at the 3-position of the isoxazole ring was found to be essential for activity. researchgate.net This suggests that the trifluoromethyl group in 5-phenyl-3-(trifluoromethyl)isoxazole plays a crucial role, likely influencing the electronic properties of the ring and its interaction with the target site. researchgate.net
Furthermore, studies on other isoxazole-containing insecticides have demonstrated that the nature and substitution pattern on the phenyl ring are critical for activity. nih.govnih.gov The development of novel isoxazoline (B3343090) derivatives has shown that modifications to the scaffold, such as introducing ether or acylhydrazone moieties, can lead to compounds with high insecticidal activities against various pests, including the diamondback moth. nih.govacs.org For example, isoxazoline acylhydrazone derivatives have shown potent activity against Plutella xylostella and other Lepidopteran pests. nih.gov These findings underscore the importance of the isoxazole core as a pharmacophore that can be systematically modified to develop new and effective pesticidal agents. nih.govacs.orgmdpi.com
Development of Herbicidal and Fungicidal Agents with Isoxazole Core
The isoxazole scaffold is a key component in the development of both herbicides and fungicides, demonstrating its versatility in agrochemical design. mdpi.comnih.gov
In the realm of herbicides, the isoxazole ring is present in commercial products like isoxaflutole. Isoxaflutole is a pro-herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants. nih.gov It is a member of the isoxazole class substituted with a cyclopropyl (B3062369) group and a benzoyl group bearing both methanesulfonyl and trifluoromethyl substituents. nih.gov This highlights the utility of the trifluoromethylphenyl-isoxazole motif in creating potent herbicides. Research has also focused on designing novel 2-cyanoacrylates containing an isoxazole moiety, with some compounds showing excellent post-emergence herbicidal activity against weeds like rape and amaranth (B1665344) pigweed at low application rates. nih.gov
The isoxazole core is also integral to the creation of new fungicidal agents. mdpi.com The presence of the isoxazole ring can be a key pharmacophore for antifungal activity, analogous to its role in sulfonamide antibiotics like sulfamethoxazole. mdpi.com Research has shown that isoxazoline derivatives can exhibit broad-spectrum fungicidal activities against numerous plant fungi. acs.org For example, certain quaternary ammonium (B1175870) salt derivatives of a triazolyphenyl isoxazoline have demonstrated both insecticidal and antifungal properties. researchgate.net This dual activity makes the isoxazole scaffold an attractive starting point for developing broad-spectrum crop protection agents.
Functional Materials and Devices (e.g., Optoelectronic Applications)
The unique photochemical and photophysical properties of isoxazole derivatives, including 5-phenyl-3-(trifluoromethyl)isoxazole, make them promising candidates for applications in functional materials and optoelectronic devices. researchgate.neturfu.ru
Irradiation of 5-phenyl-3-(trifluoromethyl)isoxazole in acetonitrile (B52724) has been shown to induce a photochemical rearrangement. researchgate.net This process, known as phototransposition, converts the isoxazole into its corresponding oxazole (B20620) isomer, specifically 5-phenyl-2-(trifluoromethyl)oxazole. researchgate.net The reaction proceeds via a pathway involving the interchange of the N-2 and C-3 atoms of the ring. researchgate.net The solvent plays a critical role in the reaction outcome; when the irradiation is performed in methanol, the yield of the oxazole product decreases significantly, and instead, a mixture of (E) and (Z)-2-methoxy-2-(trifluoromethyl)-3-benzoylaziridines is formed. researchgate.net This solvent-dependent photochemical behavior indicates the potential for using this compound as a photosensitive switch or in photolithographic applications.
Table 1: Photochemical Reaction of 5-phenyl-3-(trifluoromethyl)isoxazole This table summarizes the products formed upon irradiation of 5-phenyl-3-(trifluoromethyl)isoxazole in different solvents as reported in the literature. researchgate.net
| Solvent | Product(s) | Reaction Type |
|---|---|---|
| Acetonitrile | 5-phenyl-2-(trifluoromethyl)oxazole | Phototransposition |
| Methanol | (E) and (Z)-2-methoxy-2-(trifluoromethyl)-3-benzoylaziridines | Photo-ring cleavage and solvent addition |
Furthermore, the isoxazole ring, when incorporated into larger conjugated systems with donor-acceptor architectures, can give rise to materials with interesting photophysical properties, such as fluorescence. urfu.runih.gov Studies on dyes containing an isoxazole ring linked to a phenyl group have shown that the rotational freedom of the phenyl ring can influence the molecule's conjugation and, consequently, its absorption and emission characteristics. urfu.ru Additionally, compounds like 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine are being explored for the development of advanced materials, such as polymers and coatings that require enhanced thermal and chemical stability. chemimpex.com These findings suggest that the 5-phenyl-3-(trifluoromethyl)isoxazole scaffold holds potential for creating novel fluorophores, sensors, and other optoelectronic components.
Mechanistic Chemical Biology Investigations Involving 5 Phenyl 3 Trifluoromethyl Isoxazole in Vitro Focus
Molecular Interactions with Biological Macromolecules in vitro
The in vitro characterization of a compound's interaction with biological targets is fundamental to understanding its mechanism of action. For 5-phenyl-3-(trifluoromethyl)isoxazole, such studies would be crucial in identifying its potential biological effects and therapeutic applications.
Enzyme Inhibition Mechanism Studies (Kinetic and Binding Aspects)
A primary area of investigation for a novel chemical entity is its potential to act as an enzyme inhibitor. While specific enzyme inhibition data for 5-phenyl-3-(trifluoromethyl)isoxazole is not readily found in the literature, isoxazole (B147169) derivatives have been explored as inhibitors for various enzymes, such as xanthine (B1682287) oxidase. nih.gov
Studies to determine the enzyme inhibition mechanism would involve kinetic analyses to ascertain the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency, typically represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Enzyme Inhibition Data for 5-phenyl-3-(trifluoromethyl)isoxazole
| Enzyme Target | IC | K | Mode of Inhibition |
| Hypothetical Enzyme A | Data not available | Data not available | Data not available |
| Hypothetical Enzyme B | Data not available | Data not all | Data not available |
This table is illustrative and does not represent published data for 5-phenyl-3-(trifluoromethyl)isoxazole.
Receptor Binding Profile (Focus on Ligand-Target Chemistry)
Beyond enzyme inhibition, the interaction of 5-phenyl-3-(trifluoromethyl)isoxazole with various receptors would be a key aspect of its in vitro characterization. Receptor binding assays are employed to determine the affinity and selectivity of a compound for a panel of receptors. The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor's binding pocket would be of significant interest. The phenyl and trifluoromethyl groups would be expected to play a significant role in these interactions.
Table 2: Hypothetical Receptor Binding Affinity Data for 5-phenyl-3-(trifluoromethyl)isoxazole
| Receptor Target | Binding Affinity (K | Assay Type |
| Hypothetical Receptor X | Data not available | Radioligand Binding Assay |
| Hypothetical Receptor Y | Data not available | Surface Plasmon Resonance |
This table is illustrative and does not represent published data for 5-phenyl-3-(trifluoromethyl)isoxazole.
Structure-Mechanism Relationships in Biochemical Pathways
Understanding the relationship between the chemical structure of 5-phenyl-3-(trifluoromethyl)isoxazole and its biological mechanism is a critical step. For instance, the presence and position of the trifluoromethyl group can significantly alter the electronic properties and metabolic stability of the molecule. mdpi.com Studies on related isoxazole compounds have highlighted how modifications to the isoxazole core or its substituents can impact biological activity. For example, in a series of 3-halo-5-phenylisoxazoles, the halogen at the 3-position was found to be crucial for anthelmintic activity, suggesting that the two regioisomeric series, 3-phenyl and 5-phenyl isoxazoles, may not act at the same biological receptor. researchgate.net While specific studies on the structure-mechanism relationship of 5-phenyl-3-(trifluoromethyl)isoxazole in biochemical pathways are not available, this remains a key area for future research.
Development of Molecular Probes and Chemical Tools
The intrinsic properties of a molecule can sometimes be harnessed for its use as a molecular probe or chemical tool to investigate biological systems. The isoxazole ring itself has been shown to be photochemically labile, a property that can be exploited in the development of photo-crosslinking probes. researchgate.net Upon irradiation, isoxazoles can undergo ring-opening to form reactive intermediates capable of covalently binding to interacting proteins, which can then be identified and characterized.
While there is no specific report of 5-phenyl-3-(trifluoromethyl)isoxazole being developed as a molecular probe, its structure suggests potential for such applications. The phenyl group could be modified with reporter tags (e.g., fluorophores, biotin) or photo-activatable groups to facilitate such studies.
Table 3: Potential Applications of 5-phenyl-3-(trifluoromethyl)isoxazole as a Chemical Tool
| Application | Rationale | Status |
| Photo-crosslinking Probe | Photochemical reactivity of the isoxazole ring. researchgate.net | Not reported |
| Target Identification | Covalent modification of binding partners upon photoactivation. | Not reported |
This table outlines potential, but not yet reported, applications for 5-phenyl-3-(trifluoromethyl)isoxazole.
Future Directions and Emerging Research Challenges for 5 Phenyl 3 Trifluoromethyl Isoxazole
Development of Novel and Sustainable Synthetic Routes
The synthesis of isoxazoles, particularly those with trifluoromethyl substituents, is an active area of research. Traditional methods often involve the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. A key challenge lies in achieving regioselectivity, especially when synthesizing unsymmetrically substituted isoxazoles like 5-phenyl-3-(trifluoromethyl)isoxazole.
Future research is increasingly focused on developing more sustainable and efficient synthetic strategies. One promising approach involves the [3+2] cycloaddition of nitrile oxides with alkynes. Controlling the rate of formation of trifluoromethyl nitrile oxide is critical to favor the desired isoxazole (B147169) product over the furoxan dimer. Researchers have optimized conditions for both aryl- and alkyl-substituted alkynes, significantly improving yields.
Green chemistry principles are also being integrated into synthetic protocols. The use of water as a solvent and mild basic conditions at room temperature for the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyls, β-ketoesters, or β-ketoamides offers an environmentally friendly route to 3,4,5-trisubstituted isoxazoles. nih.govcityu.edu.hk While this method has been optimized for trifluoromethyl-substituted isoxazoles, the yields are currently lower than for their methyl-substituted counterparts, presenting an area for further improvement. cityu.edu.hk
Another innovative and sustainable approach is the acid-switchable synthesis of 5-CF3-isoxazoles from the reaction of CF3-ynones with sodium azide (B81097) (NaN3). researchgate.netresearchgate.net This method utilizes green solvents like ethanol (B145695) and n-heptane, minimizing waste. researchgate.net The chemoselectivity can be switched towards the isoxazole product through the addition of an acid. researchgate.netresearchgate.net
A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (B1165640) in the presence of triethylamine (B128534) (NEt3). rsc.org This protocol has been extended to the synthesis of various perfluoroalkylated isoxazoles. rsc.org
| Starting Materials | Reagents | Key Features |
| Phenylacetylene and trifluoromethyl nitrile oxide precursor | Base (e.g., triethylamine or sodium carbonate) | [3+2] cycloaddition; control of nitrile oxide formation rate is crucial. |
| Nitrile oxides and 1,3-diketones/β-ketoesters/β-ketoamides | Mild base (e.g., DIPEA), Water | Environmentally friendly, room temperature reaction. nih.govcityu.edu.hk |
| CF3-ynones | Sodium azide (NaN3), Acid | Acid-switchable chemoselectivity, use of green solvents. researchgate.netresearchgate.net |
| Vinyl azides | Trifluoroacetic anhydride, NEt3 | Denitrogenative cyclization, applicable to other perfluoroalkylated isoxazoles. rsc.org |
Exploration of Undiscovered Reactivity Patterns and Transformations
While the synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole has been a primary focus, exploring its reactivity is crucial for expanding its utility. The isoxazole ring, though aromatic, possesses a labile N-O bond, making it susceptible to various transformations, particularly under photochemical or reductive conditions.
Recent studies have demonstrated the ring-opening fluorination of isoxazoles using electrophilic fluorinating agents like Selectfluor®. cityu.edu.hk This reaction yields tertiary fluorinated carbonyl compounds, which are valuable synthetic intermediates. cityu.edu.hk However, this transformation requires a substituent at the C4 position of the isoxazole ring for successful ring-opening. cityu.edu.hk For 5-phenylisoxazole (B86612) without a C4 substituent, electrophilic aromatic fluorination occurs at the C4 position instead. biorxiv.org
The C-H functionalization of the isoxazole ring is another promising avenue for diversification. Conditions for intermolecular C-H arylation at the 4-position have been identified, allowing for the introduction of various aryl groups. nih.gov Furthermore, lithiation at the 4-position followed by quenching with an electrophile provides another handle for functionalization. nih.gov
The trifluoromethyl group significantly influences the reactivity of the isoxazole ring. The electron-withdrawing nature of the CF3 group can affect the regioselectivity of reactions and the stability of intermediates. For instance, in the synthesis of 5-CF3-isoxazoles from CF3-ynones, the electronic nature of the substituents on the aryl ring significantly impacts the reaction yield. researchgate.net
Future research will likely focus on uncovering new reactivity patterns, such as novel cycloaddition reactions where the isoxazole acts as a diene or dienophile, and exploring the chemistry of the trifluoromethyl group itself, which is generally considered unreactive. The development of catalytic systems for the selective functionalization of each position of the 5-phenyl-3-(trifluoromethyl)isoxazole ring will be a significant challenge.
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules like 5-phenyl-3-(trifluoromethyl)isoxazole. DFT calculations can provide insights into molecular geometries, electronic structures, and reaction mechanisms, guiding the rational design of new derivatives with desired properties. nih.govbiorxiv.org
For instance, DFT studies have been employed to understand the regioselectivity of the [3+2] cycloaddition reaction in the synthesis of isoxazoles. cityu.edu.hk These calculations can help elucidate the transition state energies and explain why one regioisomer is formed preferentially over another. cityu.edu.hk Similarly, computational modeling has been used to investigate the mechanism of the acid-switchable synthesis of trifluoromethylated isoxazoles and triazoles, supporting the experimental findings. researchgate.net
The prediction of molecular properties is another key application of computational modeling. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding electronic properties and reactivity, can be calculated. biorxiv.org Molecular electrostatic potential (MEP) maps can visualize the electron distribution and predict sites for electrophilic and nucleophilic attack. biorxiv.org
Future research in this area will likely involve the use of more advanced computational methods, such as time-dependent DFT (TD-DFT) for predicting spectroscopic properties and molecular dynamics (MD) simulations to study the behavior of these molecules in different environments. researchgate.netnih.gov These computational tools will be instrumental in the rational design of 5-phenyl-3-(trifluoromethyl)isoxazole derivatives for specific applications, such as in functional materials and as biological probes, by allowing for the in silico screening of large numbers of virtual compounds.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Reaction mechanism studies, Geometry optimization, Electronic structure analysis | Regioselectivity of cycloaddition reactions, Transition state energies, HOMO-LUMO gaps, Electron distribution. nih.govcityu.edu.hkresearchgate.netbiorxiv.org |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis and fluorescence spectra | Understanding of photophysical properties for applications in materials and probes. sigmaaldrich.com |
| Molecular Dynamics (MD) Simulations | Simulation of molecular behavior in solution or biological environments | Conformational analysis, Interaction with other molecules or surfaces. researchgate.net |
| In Silico ADME Prediction | Prediction of absorption, distribution, metabolism, and excretion properties | Early-stage assessment of drug-likeness for medicinal chemistry applications. epa.gov |
Integration into Next-Generation Functional Materials and Devices
The unique electronic properties of the 5-phenyl-3-(trifluoromethyl)isoxazole scaffold make it an attractive building block for the development of next-generation functional materials. The combination of the electron-rich phenyl group and the electron-withdrawing trifluoromethyl group can lead to interesting photophysical and electronic characteristics.
Isoxazole derivatives have been investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The ability to tune the electronic properties through substitution on the phenyl ring allows for the design of materials with specific energy levels for efficient charge injection and transport. The incorporation of isoxazole moieties into polymers can lead to materials with interesting liquid crystalline properties. nih.gov
The trifluoromethyl group can enhance the performance of organic electronic materials by increasing their electron affinity and improving their stability. researchgate.net Fluorinated compounds are often more resistant to oxidative degradation, a key failure mechanism in many organic electronic devices.
A significant challenge in this area is the synthesis of well-defined, high-molecular-weight polymers containing the 5-phenyl-3-(trifluoromethyl)isoxazole unit. The development of efficient polymerization methods that are tolerant of the isoxazole and trifluoromethyl groups is crucial. Furthermore, understanding the relationship between the molecular structure, solid-state packing, and device performance is essential for the rational design of new materials.
Future research will likely focus on the synthesis and characterization of novel isoxazole-containing polymers and small molecules, and their integration into electronic devices. The exploration of their properties in areas such as nonlinear optics and as components in solar cells also presents exciting opportunities.
Design of Next-Generation Chemical Probes for Elucidating Biological Mechanisms
The isoxazole scaffold is a common feature in many biologically active compounds. mdpi.comresearchgate.netmdpi.com This has led to growing interest in the use of 5-phenyl-3-(trifluoromethyl)isoxazole and its derivatives as chemical probes to study biological processes.
One emerging application is in photoaffinity labeling, a powerful technique for identifying the protein targets of small molecules. nih.gov The isoxazole ring itself can act as a "native" photo-cross-linker, minimizing the structural perturbation of the parent molecule that can occur with traditional, bulkier photo-cross-linking groups. cityu.edu.hkbiorxiv.orgnih.gov Upon UV irradiation, the isoxazole ring can rearrange to a reactive azirine intermediate that can form a covalent bond with nearby amino acid residues in a protein binding pocket. cityu.edu.hk Aryl-substituted isoxazoles have shown particularly good efficiency in photo-cross-linking. cityu.edu.hk
The development of fluorescent probes based on the isoxazole scaffold is another active area of research. nih.gov By attaching a fluorophore to the 5-phenyl-3-(trifluoromethyl)isoxazole core, researchers can create probes for imaging and tracking biological molecules and processes within living cells. The trifluoromethyl group can be beneficial in this context, as it can enhance the photostability and quantum yield of the fluorophore.
A key challenge in designing such probes is to ensure that the introduction of the isoxazole moiety and any necessary linkers or reporter groups does not significantly alter the biological activity of the parent molecule. Careful design and extensive biological evaluation are therefore essential.
Future directions in this field include the development of isoxazole-based probes with improved photo-cross-linking efficiency and selectivity, as well as the design of "smart" probes that only become fluorescent upon binding to their target. The application of these next-generation probes will undoubtedly provide valuable insights into complex biological mechanisms and aid in the discovery of new therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
